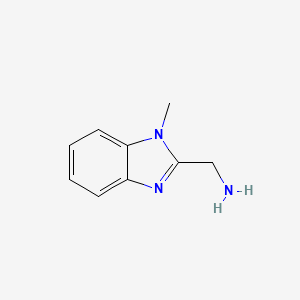
(1-Methyl-1h-benzimidazol-2-yl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1h-benzimidazol-2-yl)methylamine: is an organic compound with the molecular formula C9H11N3 It is a derivative of benzimidazole, featuring a methyl group at the first position and a methylamine group at the second position of the benzimidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1h-benzimidazol-2-yl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with N-Methylbenzene-1,2-diamine.
Cyclization: The diamine undergoes cyclization with formic acid or a formamide derivative to form 1-Methylbenzimidazole.
Alkylation: The benzimidazole is then alkylated using a suitable alkylating agent such as chloromethylamine hydrochloride to introduce the methylamine group at the second position.
The reaction conditions often involve heating under reflux and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
(1-Methyl-1h-benzimidazol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce any functional groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the methylamine position.
科学研究应用
Chemistry
In chemistry, (1-Methyl-1h-benzimidazol-2-yl)methylamine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. For instance, it inhibits the binding of p34 protein to NEDD4-1 protein, which can be useful in cancer research .
Medicine
In medicine, this compound has shown promise as an HIV integrase inhibitor, potentially contributing to the development of new antiviral therapies .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
作用机制
The mechanism by which (1-Methyl-1h-benzimidazol-2-yl)methylamine exerts its effects involves the inhibition of specific molecular targets. For example, as an HIV integrase inhibitor, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication. The compound’s interaction with proteins like NEDD4-1 also highlights its potential in disrupting protein-protein interactions critical for cancer cell survival.
相似化合物的比较
Similar Compounds
- (1-Methyl-1h-benzimidazol-2-yl)methanol
- (1-Methyl-1h-benzimidazol-2-yl)acetic acid
- (1-Methyl-1h-benzimidazol-2-yl)ethylamine
Uniqueness
Compared to these similar compounds, (1-Methyl-1h-benzimidazol-2-yl)methylamine is unique due to its specific functional groups that allow for diverse chemical modifications. Its ability to inhibit specific proteins and enzymes also sets it apart, making it a valuable compound in medicinal chemistry and drug development.
属性
CAS 编号 |
20028-40-4 |
|---|---|
分子式 |
C9H12N3+ |
分子量 |
162.21 g/mol |
IUPAC 名称 |
(1-methylbenzimidazol-2-yl)methylazanium |
InChI |
InChI=1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3/p+1 |
InChI 键 |
GFQZSGGPNZDNBC-UHFFFAOYSA-O |
SMILES |
CN1C2=CC=CC=C2N=C1CN |
规范 SMILES |
CN1C2=CC=CC=C2N=C1C[NH3+] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















